Lead didocosanoate

Description

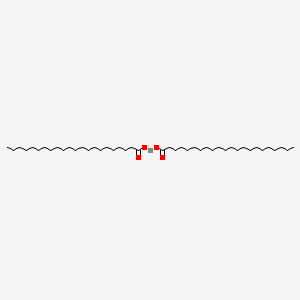

Lead didocosanoate is a lead carboxylate compound with the chemical formula Pb(C21H43COO)2, where the docosanoate ligand is a saturated 22-carbon fatty acid derivative. Registered under CAS No. 29597-84-0 (December 30, 2010), it belongs to a class of organolead compounds historically used in industrial applications such as lubricants, stabilizers, and corrosion inhibitors . However, its use is heavily restricted due to lead's toxicity, as highlighted in procurement standards like Toyota’s Banned Substances in Raw Materials (2020) and Shindengen’s Green Procurement Standard (2024) .

Properties

CAS No. |

29597-84-0 |

|---|---|

Molecular Formula |

C44H86O4Pb |

Molecular Weight |

886 g/mol |

IUPAC Name |

docosanoate;lead(2+) |

InChI |

InChI=1S/2C22H44O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2*2-21H2,1H3,(H,23,24);/q;;+2/p-2 |

InChI Key |

KJEHHZFAMCTZJD-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[Pb+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Lead didocosanoate can be synthesized through a reaction between lead(II) acetate and docosanoic acid. The reaction typically involves dissolving lead(II) acetate in water and then adding docosanoic acid dissolved in an organic solvent such as toluene. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound as a precipitate.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of lead oxide with docosanoic acid in the presence of a suitable solvent. This method allows for the continuous production of this compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Lead didocosanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form lead oxides and other oxidation products.

Reduction: It can be reduced under specific conditions to yield lead metal and docosanoic acid.

Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Reactions with metal salts like sodium or potassium salts can facilitate substitution.

Major Products Formed:

Oxidation: Lead oxides and various organic oxidation products.

Reduction: Lead metal and docosanoic acid.

Substitution: New metal carboxylates and lead salts .

Scientific Research Applications

Lead didocosanoate has several applications in scientific research and industry:

Chemistry: It is used as a precursor in the synthesis of other lead compounds and as a reagent in various chemical reactions.

Biology: this compound is studied for its potential biological effects and interactions with biological systems.

Medicine: Research is ongoing to explore its potential use in medical applications, particularly in drug delivery systems.

Industry: It is used in the production of lubricants, coatings, and as a stabilizer in plastics .

Mechanism of Action

The mechanism of action of lead didocosanoate involves its interaction with molecular targets such as enzymes and cellular membranes. Lead ions can bind to sulfhydryl groups in proteins, affecting their function and leading to various biochemical effects. The docosanoate component can interact with lipid membranes, altering their properties and potentially affecting cellular processes .

Comparison with Similar Compounds

Homologous Lead Carboxylates

Lead carboxylates form a homologous series with varying alkyl chain lengths. Key examples include:

| Compound Name | CAS Number | Chain Length | Molecular Formula | Key Applications | Regulatory Status |

|---|---|---|---|---|---|

| Lead didocosanoate | 29597-84-0 | C22 | Pb(C22H43O2)2 | Stabilizers, lubricants | Restricted (Toyota, Shindengen) |

| Lead dilaurate | 52652-59-2 | C12 | Pb(C12H23O2)2 | PVC stabilizers, coatings | Restricted in consumer products |

| Lead distearate | 1072-35-5 | C18 | Pb(C18H35O2)2 | High-temperature lubricants | Limited industrial use |

| Lead dipalmitate | 36355-01-0 | C16 | Pb(C16H31O2)2 | Plastic additives | Phased out in EU |

Key Findings :

- Chain Length Effects: Longer chains (e.g., C22 in this compound) enhance hydrophobicity and thermal stability, making them suitable for high-temperature applications. Shorter chains (e.g., C12 in dilaurate) improve solubility in organic solvents but reduce melting points .

- Toxicity: All lead carboxylates are regulated under REACH and OSHA due to lead’s neurotoxic and carcinogenic effects, though restrictions vary by chain length and application .

Non-Lead Didocosanoates

Compounds with the didocosanoate moiety but different central metals or structures include:

| Compound Name | CAS Number | Central Ion/Structure | Molecular Weight | Applications |

|---|---|---|---|---|

| Calcium didocosanoate | 3578-72-1 | Ca<sup>2+</sup> | 747.1 g/mol | Food additives, pharmaceuticals |

| 2-Hydroxypropane-1,3-diyl didocosanoate | 94201-62-4 | Organic ester | 781.3 g/mol | Cosmetics, industrial lubricants |

| 1,1′-[2,2-Bis(hydroxymethyl)-1,3-propanediyl] didocosanoate | - | Organic ester | 780.7 g/mol | Polymer additives, surfactants |

Key Findings :

- Metal Ion Differences: Calcium didocosanoate is less toxic than lead analogs, enabling use in food and pharmaceuticals. However, it lacks the thermal stability of lead-based compounds .

- Structural Variations: Organic didocosanoates (e.g., 94201-62-4) prioritize biodegradability and lower toxicity, aligning with trends in green chemistry .

Market and Industrial Trends

- This compound: Its market presence is niche due to regulatory bans, with primary use in specialized industrial settings under controlled conditions .

- 2-Hydroxypropane-1,3-diyl didocosanoate: A 2025 market report projects growth in Asia-Pacific regions for cosmetics and lubricants, driven by non-toxic alternatives to heavy metals .

Biological Activity

Lead didocosanoate, a lead salt of docosanoic acid (also known as behenic acid), is a compound that has garnered interest due to its potential biological activities and applications. This article provides an in-depth review of the biological activity of this compound, including its toxicological profiles, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a metal soap, formed from the reaction of lead ions with docosanoic acid. Its chemical formula can be represented as . As with other lead salts of long-chain fatty acids, its solubility in water is limited, which affects its bioavailability and potential biological interactions.

Acute and Chronic Toxicity

The toxicity of lead compounds has been well-documented. This compound shares similar toxicological characteristics with other lead salts. Studies indicate that exposure to lead can result in various adverse effects, particularly on the nervous system, kidneys, and reproductive health.

- Acute Toxicity : In a study assessing the acute toxicity of lead salts, rats exposed to lead acetate showed significant increases in blood lead levels and associated kidney damage. The lowest observed adverse effect level (LOAEL) was identified at 200 ppm in drinking water over a 12-week period .

- Chronic Toxicity : Chronic exposure studies have shown that lead compounds can accumulate in the body, leading to long-term health issues such as hypertension and neurotoxicity. The International Lead Association has noted consistent evidence from rodent studies indicating that chronic exposure to lead results in kidney hypertrophy and other systemic effects .

The biological activity of this compound can be attributed to its interaction with cellular mechanisms. Lead ions can interfere with various biochemical pathways:

- Enzyme Inhibition : Lead has been shown to inhibit several key enzymes involved in cellular metabolism, including those in the heme synthesis pathway, which may explain some of its toxic effects.

- Oxidative Stress : Lead exposure is associated with increased oxidative stress, leading to cellular damage and apoptosis. This mechanism is particularly relevant in the context of neurotoxicity .

Case Studies

- Neurotoxic Effects : A study involving rats demonstrated that exposure to lead acetate resulted in significant neurobehavioral deficits. The study highlighted how chronic exposure could impair cognitive functions due to oxidative stress-induced neuronal damage .

- Reproductive Toxicity : Research indicated that lead compounds could adversely affect reproductive health by disrupting hormonal balances and causing developmental issues in offspring. In one study, maternal exposure to lead led to reduced fetal weight and increased rates of malformations .

Summary of Findings

Q & A

Basic: What are the established methodologies for synthesizing Lead didocosanoate in a laboratory setting?

Answer:

this compound is typically synthesized by reacting a lead salt (e.g., lead nitrate or acetate) with docosanoic acid under controlled conditions. Key steps include:

- Precipitation method : Mixing aqueous lead nitrate with sodium docosanoate solution to form a precipitate. The product is filtered, washed with deionized water, and dried under vacuum to remove impurities .

- Solvent-based synthesis : Using organic solvents (e.g., ethanol or acetone) to enhance reaction efficiency, followed by rotary evaporation for solvent removal.

- Purity validation : Employing techniques like FTIR to confirm the absence of unreacted precursors and XRD to verify crystallinity .

Advanced: How can researchers design experiments to investigate the thermal stability and decomposition mechanisms of this compound?

Answer:

A robust experimental design includes:

- Thermogravimetric analysis (TGA) : Quantifying mass loss across temperature gradients (e.g., 25–800°C) to identify decomposition stages. Pair with differential scanning calorimetry (DSC) to detect endothermic/exothermic transitions .

- Gas chromatography-mass spectrometry (GC-MS) : Analyzing volatile decomposition products to infer bond-breaking patterns.

- Kinetic modeling : Applying the Flynn-Wall-Ozawa method to calculate activation energy () for decomposition steps, ensuring reproducibility via triplicate runs .

- Contingency for contradictions : If TGA and DSC data conflict, cross-validate with in-situ FTIR to monitor real-time structural changes .

Basic: What spectroscopic techniques are most effective for characterizing the structural properties of this compound?

Answer:

- FTIR spectroscopy : Identifies functional groups (e.g., carboxylate-metal bonds at ~1400–1600 cm⁻¹) and confirms successful synthesis .

- X-ray diffraction (XRD) : Determines crystallinity and lattice parameters by comparing peaks to reference databases (e.g., ICDD PDF-4+) .

- Elemental analysis (EA) : Quantifies lead and carbon content to validate stoichiometry, with <2% deviation from theoretical values .

Advanced: How can computational modeling complement experimental studies on this compound’s interfacial behavior in composite materials?

Answer:

- Molecular dynamics (MD) simulations : Model interactions between this compound and polymer matrices (e.g., polyethylene) using force fields like CHARMM or AMBER. Focus on binding energies and diffusion coefficients .

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in catalytic applications .

- Validation : Compare simulation outcomes with experimental data (e.g., contact angle measurements for hydrophobicity) to refine models .

Basic: What protocols ensure safe handling and disposal of this compound in laboratory environments?

Answer:

- Containment : Use fume hoods and gloveboxes to prevent inhalation/contact. Store in airtight containers labeled with CAS No. (refer to for regulatory identifiers).

- Waste management : Neutralize lead-containing residues with chelating agents (e.g., EDTA) before disposal, adhering to EPA guidelines .

- Training : Mandate OSHA-compliant safety workshops for personnel .

Advanced: How should researchers address contradictions in spectroscopic data when analyzing this compound’s coordination geometry?

Answer:

- Triangulation approach : Combine XRD (for long-range order), EXAFS (for local coordination), and NMR (for ligand dynamics) to resolve discrepancies .

- Error analysis : Quantify instrument-specific uncertainties (e.g., XRD peak broadening) using Rietveld refinement software .

- Peer review : Present conflicting data to interdisciplinary teams (e.g., crystallographers and spectroscopists) for consensus .

Basic: What criteria define a well-formulated research question for studies on this compound’s physicochemical properties?

Answer:

A strong research question must be:

- Specific : “How does annealing temperature affect the crystallite size of this compound?” (avoid vague terms like “study” or “analyze”) .

- Novel : Address gaps (e.g., limited data on its phase transitions above 200°C).

- Method-driven : Specify techniques (e.g., in-situ XRD) to ensure reproducibility .

Advanced: What strategies optimize the reproducibility of this compound’s synthesis across laboratories?

Answer:

- Standardized protocols : Publish detailed SOPs with exact molar ratios, solvent grades, and drying times .

- Interlab comparisons : Distribute samples to 3+ labs for synthesis replication, using Cohen’s κ to assess consistency in XRD/FTIR outcomes .

- Open data : Share raw TGA/DSC files via repositories like Zenodo for transparency .

Basic: How can researchers validate the purity of this compound post-synthesis?

Answer:

- Chromatography : Use HPLC with a Pb-specific detector (e.g., ICP-MS) to detect trace impurities (<0.1% threshold) .

- Melting point analysis : Compare observed values (±2°C) to literature data .

- Cross-lab validation : Submit samples to third-party analytical services for independent verification .

Advanced: What interdisciplinary approaches are viable for studying this compound’s environmental fate?

Answer:

- Ecotoxicology : Expose model organisms (e.g., Daphnia magna) to quantify LC50 values, paired with ICP-OES to track bioaccumulation .

- Geochemical modeling : Use PHREEQC software to simulate leaching behavior in soil/water systems under varying pH (4–10) .

- Lifecycle assessment (LCA) : Integrate synthesis energy costs and environmental impact scores (e.g., via SimaPro) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.